molecular formula C10H10ClN3O B11885867 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one CAS No. 89804-95-5

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one

Katalognummer: B11885867
CAS-Nummer: 89804-95-5
Molekulargewicht: 223.66 g/mol
InChI-Schlüssel: YZCMZORVJGOHJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 2-amino-5-chlorobenzonitrile.

    Cyclization: The starting material undergoes cyclization with formamide under acidic conditions to form 6-chloroquinazolin-4(3H)-one.

    Dimethylation: The final step involves the dimethylation of the amino group using dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinazoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base like potassium carbonate and a suitable solvent such as dimethylformamide.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Various reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloroquinazolin-4(3H)-one: Lacks the dimethylamino group.

    3-(Dimethylamino)quinazolin-4(3H)-one: Lacks the chlorine atom.

    Quinazoline: The parent compound without any substitutions.

Uniqueness

6-Chloro-3-(dimethylamino)quinazolin-4(3H)-one is unique due to the presence of both the chlorine atom and the dimethylamino group, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89804-95-5

Molekularformel

C10H10ClN3O

Molekulargewicht

223.66 g/mol

IUPAC-Name

6-chloro-3-(dimethylamino)quinazolin-4-one

InChI

InChI=1S/C10H10ClN3O/c1-13(2)14-6-12-9-4-3-7(11)5-8(9)10(14)15/h3-6H,1-2H3

InChI-Schlüssel

YZCMZORVJGOHJZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N1C=NC2=C(C1=O)C=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.